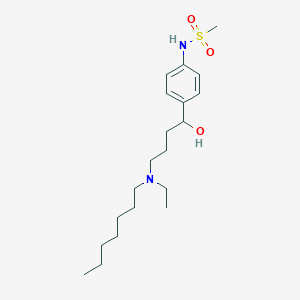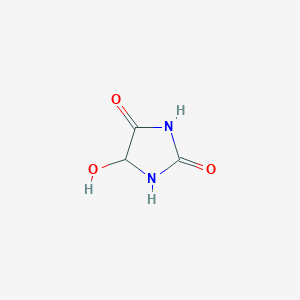
5-羟基乙内酰脲
描述
Synthesis Analysis
The synthesis of 5-Hydroxyhydantoin and its derivatives can be achieved through different chemical pathways. A notable method involves a tandem reaction approach developed for the synthesis of 5-hydroxyhydantoins from the ring-opening of isatins, indicating a straightforward process with mild reaction conditions and good yields (Lei Li et al., 2017). Another efficient synthesis pathway of 5-hydroxyhydantoin derivatives reported involves the reaction of α-ketoacids with commercially available carbodiimides under mild conditions, highlighting a green procedure due to the economy of atoms (Rosa L. Meza-León et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Hydroxyhydantoin and its interactions with DNA bases has been studied, providing insights into its hydrogen bonding interactions. A study exploring the hydrogen bonding base pairs involving 5-Hydroxyhydantoin bound to DNA bases like adenine, cytosine, guanine, and thymine revealed its potential significance in understanding the molecular interactions and stability of these base pairs (Z. Qiu et al., 2011).
Chemical Reactions and Properties
5-Hydroxyhydantoin undergoes various chemical reactions, showcasing its versatile chemical properties. The compound's ability to participate in reactions such as isomerization into different forms, including α-furanose, β-furanose, α-pyranose, and β-pyranose anomers, highlights its dynamic chemical nature (Anum Ali et al., 2016).
Physical Properties Analysis
The physical properties of 5-Hydroxyhydantoin, including its thermal behavior and polymorphs, have been characterized. Studies involving differential scanning calorimetry, polarized light thermal microscopy, and Raman spectroscopy identified different polymorphs of 5-Hydroxyhydantoin, providing valuable information on its physical characteristics (Bernardo A. Nogueira et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Hydroxyhydantoin, such as its reactivity and potential as a precursor in various chemical transformations, have been explored. Its ability to undergo a wide range of reactions, including Diels-Alder, epoxidation, and methanol addition, underlines the compound's chemical versatility and potential applications in synthetic chemistry (J. Fraile et al., 2011).
科学研究应用
- 抗惊厥特性: 5-羟基乙内酰脲衍生物因其抗惊厥活性而受到研究。 这些化合物可能在控制癫痫发作和相关神经系统疾病中发挥作用 .
- 抗雄激素活性: 一些乙内酰脲衍生物,包括 5-羟基乙内酰脲,表现出抗雄激素作用。 这些化合物可能与治疗与雄激素信号传导相关的疾病相关,例如前列腺癌 .
- Bucherer–Bergs反应: Bucherer–Bergs多组分合成是制备乙内酰脲的宝贵方法。它涉及醛或酮与氰化钾和碳酸铵的反应。 可以使用这种方法合成5-羟基乙内酰脲 .
- 手性酸催化合成: 研究人员已经开发出乙内酰脲合成对映选择性方法。 这些方法可以制备特定对映异构体,这对于药物开发至关重要 .
药物应用
合成化学
作用机制
Target of Action
5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . Its primary targets are DNA polymerases . These enzymes play a crucial role in DNA replication and repair, ensuring the accurate duplication and maintenance of the genetic material.
Mode of Action
5-Hydroxyhydantoin interacts with its targets by blocking the action of DNA polymerases .
Biochemical Pathways
5-Hydroxyhydantoin is a major product of cytosine and thymine oxidative degradation pathways . It is excised by bacterial and yeast DNA glycosylases in the base excision repair (BER) pathway . Additionally, it can also be processed via the nucleotide incision repair (NIR) pathway .
Pharmacokinetics
Given its molecular weight of 116076 g·mol −1 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 5-Hydroxyhydantoin’s action are primarily mutagenic .
Action Environment
The action, efficacy, and stability of 5-Hydroxyhydantoin can be influenced by various environmental factors. For instance, oxidative stress can generate 5-Hydroxyhydantoin in DNA from both thymine and 5-methylcytosine residues . .
安全和危害
未来方向
属性
IUPAC Name |
5-hydroxyimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUZALOENCNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400049 | |
| Record name | 5-HYDROXYHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29410-13-7 | |
| Record name | 5-Hydroxyhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29410-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxyhydantoin formed in biological systems?
A1: 5-Hydroxyhydantoin (5-OH-Hyd) is a major product of oxidative damage to cytosine in DNA. [, , , , , ] This damage is primarily inflicted by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and one-electron oxidants. [, ] The process involves a cascade of reactions, starting with ROS attack on the cytosine base, leading to the formation of intermediate products like cytosine glycol and 5-hydroxycytosine. These intermediates further oxidize to form 5-OH-Hyd. []
Q2: Can 5-hydroxyhydantoin also be generated from thymine oxidation?
A2: Yes, a similar process leads to the formation of 5-hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd) from thymine oxidation. [, , , , ] The initial steps involve the formation of thymine glycol, followed by further oxidation and rearrangement to yield 5-OH-5-Me-Hyd. []
Q3: Does the formation of 5-OH-Hyd vary depending on the oxidizing agent?
A3: Yes, different oxidizing agents can lead to varying yields of 5-OH-Hyd and other oxidation products. For example, ionizing radiation in aerated solutions produces a higher yield of 5-OH-Hyd compared to Fenton-like reactions. [] This difference is attributed to the varying reactivity of metal ions with intermediate radicals and hydroperoxides formed during the oxidation process. []
Q4: What are the potential biological consequences of 5-OH-Hyd presence in DNA?
A4: 5-OH-Hyd is considered a blocking lesion for DNA polymerases, which are enzymes crucial for DNA replication. [] This blockage can disrupt DNA replication and potentially lead to mutations. [] Furthermore, 5-OH-Hyd can be mutagenic, potentially contributing to CG to TA transition mutations. []
Q5: Can 5-OH-Hyd be repaired in cells?
A5: Yes, cells possess repair mechanisms to counteract the damaging effects of 5-OH-Hyd. Both the Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) pathways are involved in removing 5-OH-Hyd from DNA. [, ]
Q6: Which enzymes are involved in the repair of 5-OH-Hyd lesions?
A6: Several enzymes contribute to 5-OH-Hyd repair:
- DNA Glycosylases: Bacterial, yeast, and human DNA glycosylases, including human NTH1, NEIL1, and NEIL2, can excise 5-OH-Hyd, initiating the BER pathway. [, ]
- AP Endonucleases: Bacterial, yeast, and human AP endonucleases can incise DNA next to 5-OH-Hyd, initiating the NIR pathway. []
- Other BER and NIR pathway enzymes: Following the initial recognition and excision/incision steps, subsequent steps in the BER and NIR pathways, involving enzymes like DNA polymerase β, DNA ligase III, and XRCC1, contribute to the complete repair of the damaged DNA strand. []
Q7: What is the molecular formula and weight of 5-hydroxyhydantoin?
A7: 5-hydroxyhydantoin has the molecular formula C3H4N2O3 and a molecular weight of 116.08 g/mol. [, ]
Q8: Can you describe the spectroscopic data that confirms the structure of 5-hydroxyhydantoin?
A8: NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) analyses are commonly used to confirm the structure of 5-OH-Hyd. [, , , , ] In particular:
- 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, revealing their chemical environment and connectivity. [, , ]
- Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of the compound. [, , ]
Q9: Does 5-hydroxyhydantoin exist in different isomeric forms?
A9: Yes, 5-OH-Hyd exists as two diastereomers, (5R*) and (5S*), each with distinct properties. [, , ] These diastereomers differ in the spatial arrangement of atoms around the chiral center at the C5 position. [, ]
Q10: Does the isomerization of 5-OH-Hyd impact its biological processing?
A10: Research suggests that the isomerization of 5-OH-Hyd, including its transformation into α-furanose, β-furanose, α-pyranose, and β-pyranose anomers, could complicate its biological processing in cellular DNA. [] The various isomeric forms might be recognized and processed differently by DNA repair enzymes. []
Q11: Is 5-hydroxyhydantoin stable in different environments?
A11: The stability of 5-OH-Hyd is influenced by factors like pH and temperature. [, ] It exhibits greater stability at a lower pH (pH 6) compared to higher pH values. [] Additionally, elevated temperatures can accelerate its degradation. []
Q12: What analytical techniques are employed to detect and quantify 5-hydroxyhydantoin in biological samples?
A12: A combination of techniques is used to analyze 5-OH-Hyd in complex biological samples:
- Chromatographic Separation: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate 5-OH-Hyd from other compounds in the sample. [, , , , ]
- Mass Spectrometry (MS): MS coupled with GC or HPLC provides accurate identification and quantification of 5-OH-Hyd based on its mass-to-charge ratio. [, , , , ]
- Electrochemical Detection (EC): This method, often coupled with HPLC, detects 5-OH-Hyd based on its electrochemical properties. []
Q13: What are some computational approaches used to study 5-hydroxyhydantoin?
A13: Computational chemistry tools are employed to:
- Model the structure and properties of 5-OH-Hyd: This includes determining its molecular geometry, electronic structure, and potential energy surface. []
- Study its interactions with DNA and repair enzymes: Molecular docking and molecular dynamics simulations can provide insights into these interactions. [, , ]
- Develop QSAR (Quantitative Structure-Activity Relationship) models: These models can predict the biological activity of 5-OH-Hyd analogs based on their structural features. []
Q14: What are the potential applications of 5-hydroxyhydantoin research in different fields?
A14: Research on 5-OH-Hyd has implications for:
- Cancer Research: Understanding the formation, repair, and mutagenic potential of 5-OH-Hyd can provide insights into cancer development and potential therapeutic targets. [, , , , ]
- Aging Research: Oxidative stress is implicated in aging, and studying 5-OH-Hyd can help elucidate the role of DNA damage in this process. [, , ]
- Environmental Toxicology: Investigating the formation and degradation of 5-OH-Hyd in environmental samples can contribute to assessing the impact of pollutants on ecosystems. [, ]
Q15: What are some key areas for future research on 5-hydroxyhydantoin?
A15: Future research can focus on:
- Elucidating the detailed mechanisms of 5-OH-Hyd repair in different organisms. [, ]
- Investigating the impact of 5-OH-Hyd on DNA replication and transcription in more detail. [, ]
- Developing sensitive and specific biomarkers for detecting 5-OH-Hyd in biological samples. []
- Exploring potential therapeutic strategies targeting 5-OH-Hyd formation or enhancing its repair. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






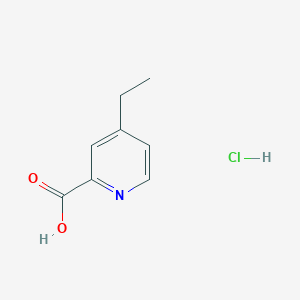



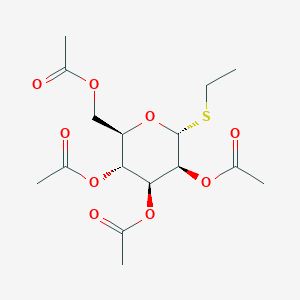
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)


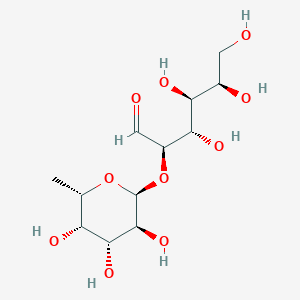
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
